9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom, known as the spiro atom. This arrangement confers a high degree of conformational rigidity and a three-dimensional architecture that is distinct from fused or bridged ring systems. nih.govsigmaaldrich.comresearchgate.net The defined spatial orientation of substituents on a spirocyclic scaffold allows for precise positioning to interact with biological targets, such as the active sites of enzymes or receptors. nih.govresearchgate.net This inherent three-dimensionality is a desirable feature in drug design, as it can lead to improved potency and selectivity. sigmaaldrich.com
Role of Fluorine Substitution in Molecular Design
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of properties. sigmaaldrich.comosi.lvbldpharm.commdpi.com The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites susceptible to oxidation, and modulate lipophilicity, which affects a molecule's absorption, distribution, and excretion. sigmaaldrich.combldpharm.comscispace.com The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can also lead to enhanced binding affinity with target proteins without significantly increasing the molecule's size. mdpi.com
Overview of Gem-Difluorinated Ketones and Their Unique Attributes
Gem-difluorinated ketones, which contain a CF₂ group adjacent to a carbonyl group, possess unique chemical properties. The two electron-withdrawing fluorine atoms can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This feature has been exploited in the design of enzyme inhibitors, where the difluorinated ketone can form a stable hydrate (B1144303) that mimics the transition state of a reaction. sigmaaldrich.com The synthesis of gem-difluorinated compounds can be achieved through various methods, including the fluorination of ketones or their derivatives. americanelements.comresearchgate.net The stability of the gem-difluoro group is generally high, though it can be influenced by the surrounding molecular structure. researchgate.net
Contextualization of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one within Contemporary Chemical Research
Based on the foundational principles outlined above, this compound would be a molecule of interest for several reasons. The spirocyclic core provides a rigid, three-dimensional framework. The oxa-spiro system, containing an oxygen atom in one of the rings, introduces a polar element that could influence solubility and hydrogen bonding capabilities. The ketone functionality offers a site for further chemical modification or interaction with biological targets. Finally, the gem-difluoro group at the 9-position could modulate the electronic properties and metabolic stability of the molecule.
While no specific research on this compound exists, studies on analogous structures, such as 1-oxa-9-azaspiro[5.5]undecane derivatives, have shown their potential in developing new therapeutic agents. osi.lv The exploration of difluorinated spiroketones remains an active area of research, and it is conceivable that this compound or its derivatives could become valuable compounds in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDJYZJXHXFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC(CC2)(F)F)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 9,9 Difluoro 1 Oxaspiro 5.5 Undecan 4 One
Reactivity of the Carbonyl Group
Enhanced Electrophilicity due to Gem-Difluorination
Theoretically, the presence of the two highly electronegative fluorine atoms at the C-9 position is expected to exert a strong electron-withdrawing inductive effect across the spirocyclic system. This effect would significantly increase the electrophilicity of the carbonyl carbon at C-4, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. However, no specific studies or comparative data for 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one were found to quantify this enhanced reactivity.
Formation of Stable Hydrates and Hemiketals
The increased electrophilicity of the carbonyl group in gem-difluorinated ketones often leads to the formation of stable hydrates (gem-diols) or hemiketals in the presence of water or alcohols. This phenomenon is well-documented for other fluorinated ketones. It is plausible that this compound would exhibit similar behavior, but experimental evidence or equilibrium studies for this specific compound are absent from the available literature.
Nucleophilic Addition Reactions
Given the anticipated high electrophilicity of the carbonyl carbon, a variety of nucleophilic addition reactions would be expected to proceed readily. These could include reactions with organometallic reagents, cyanide, or amines. Research on other gem-difluoroalkenes has shown their utility as Michael acceptors nih.gov, but specific examples of nucleophilic addition to the ketone of this compound are not documented.
Transformations Involving the Difluoromethylene Moiety
C-F Bond Activation and Functionalization
The activation and functionalization of C-F bonds are areas of intense research in modern organic chemistry. While methods exist for the C-F bond activation in other fluorinated compounds nih.gov, no studies were found that specifically address the activation of the C-F bonds in this compound. Such transformations would likely require specific catalytic systems to overcome the high bond dissociation energy of the C-F bond.
Participation in Sigmatropic Rearrangements
Sigmatropic rearrangements are a class of pericyclic reactions that could potentially involve the spirocyclic framework. The influence of the gem-difluoro group on the feasibility and outcome of such rearrangements would be of significant academic interest. However, the literature search yielded no evidence of this compound or closely related difluorinated spiroketals undergoing sigmatropic rearrangements. Studies on the ring expansion of gem-difluorocyclopropyl ketones offer some insight into the reactivity of difluorinated rings, but this system is structurally distinct from the target molecule rsc.org.
Modifications of the Spirocyclic System
The spirocyclic core of this compound, featuring a tetrahydropyran (B127337) ring fused spirocyclically to a difluorinated cyclohexane (B81311), presents several avenues for chemical modification. These transformations can range from simple functional group manipulations to more complex ring-opening reactions, offering pathways to a variety of derivatives.
The primary sites for oxidation and reduction within the this compound molecule are the ketone at the 4-position and potentially the C-H bonds adjacent to the ether oxygen.
Reduction of the Ketone:
The ketone functionality is susceptible to reduction to the corresponding secondary alcohol, 9,9-difluoro-1-oxaspiro[5.5]undecan-4-ol. The choice of reducing agent will determine the stereochemical outcome of the reaction, potentially leading to either the axial or equatorial alcohol.
| Reaction | Reagent | Expected Product | Notes |
| Ketone Reduction | Sodium borohydride (B1222165) (NaBH4) | 9,9-difluoro-1-oxaspiro[5.5]undecan-4-ol | A mild and selective reagent for ketone reduction. scispace.com |
| Ketone Reduction | Lithium aluminum hydride (LiAlH4) | 9,9-difluoro-1-oxaspiro[5.5]undecan-4-ol | A powerful reducing agent, capable of reducing other functional groups if present. researchgate.net |
| Ketone Reduction | Diisobutylaluminium hydride (DIBAL-H) | 9,9-difluoro-1-oxaspiro[5.5]undecan-4-ol | Can be used for stereoselective reductions at low temperatures. sapub.org |
Oxidation Reactions:
While the ketone is already in a relatively high oxidation state, oxidation reactions could potentially occur at other positions, such as the α-carbon to the ketone or the carbon adjacent to the ether oxygen, although these are generally less favorable. Strong oxidizing agents might lead to degradation of the molecule.
Functional group interconversions offer a versatile approach to modify the core structure of this compound, enabling the introduction of new functionalities and the synthesis of diverse analogs. researchgate.netresearchgate.net
Reactions at the Ketone:
The ketone at C-4 can be converted into a variety of other functional groups. For instance, it can undergo olefination reactions to form an exocyclic double bond or be transformed into a thioketal.
| Reaction | Reagent | Expected Product | Notes |
| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | 4-methylene-9,9-difluoro-1-oxaspiro[5.5]undecane | Converts the ketone to an alkene. |
| Grignard Reaction | Grignard Reagent (e.g., CH3MgBr) | 4-hydroxy-4-methyl-9,9-difluoro-1-oxaspiro[5.5]undecane | Forms a tertiary alcohol. researchgate.net |
| Thioacetalization | Ethanedithiol, Lewis acid | 9,9-difluoro-1-oxaspiro[5.5]undecane-4-dithiolane | Protects the ketone or can be used for further transformations. |
Substitution on the Cyclohexane Ring:
Direct substitution on the difluorinated cyclohexane ring is challenging due to the inertness of the C-F bonds and the unactivated C-H bonds. However, functionalization could potentially be achieved through radical reactions or by introducing activating groups.
The oxaspiroketal is a key structural feature, and its stability is influenced by the electronic effects of the gem-difluoro group. Under certain conditions, particularly acidic or strongly nucleophilic environments, the tetrahydropyran ring can undergo opening. nih.govresearchgate.netresearchgate.net
Acid-Catalyzed Ring Opening:
In the presence of a strong acid and a nucleophile, the ether oxygen can be protonated, activating the spirocycle towards nucleophilic attack. This would lead to the opening of the tetrahydropyran ring and the formation of a functionalized cyclohexane derivative. The regioselectivity of the attack would be influenced by steric and electronic factors.
| Reaction | Reagents | Expected Product Type | Notes |
| Acid-Catalyzed Hydrolysis | H3O+ | Dihydroxy ketone | Cleavage of the ether linkage to form a diol. |
| Acid-Catalyzed Alcoholysis | ROH, H+ | Alkoxy alcohol ketone | Trapping of the intermediate carbocation with an alcohol. nih.gov |
Reductive Ring Opening:
Certain reducing agents, particularly those that can coordinate to the ether oxygen, may facilitate the reductive cleavage of the C-O bond.
The presence of the electron-withdrawing difluoro group at the 9-position is expected to have a significant impact on the reactivity of the spirocyclic system. It would likely destabilize any developing positive charge on the adjacent spiro carbon (C-6), potentially influencing the regiochemical outcome of ring-opening reactions. Further experimental studies are required to fully elucidate the specific reactivity patterns of this intriguing molecule.
Mechanistic Investigations into Reactions of 9,9 Difluoro 1 Oxaspiro 5.5 Undecan 4 One
Elucidation of Reaction Pathways in Spiroketone Formation
The synthesis of gem-difluorinated spirocycles such as 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one involves specialized reagents capable of introducing the difluoromethylene group (-CF2-). The reaction pathways are often complex, proceeding through highly reactive intermediates to construct the final spiroketone architecture.
Difluorocarbene (:CF2): The most direct method for creating the gem-difluoro motif on the cyclohexane (B81311) ring involves the use of a difluorocarbene precursor. cas.cn Difluorocarbene is a versatile yet reactive intermediate essential for synthesizing a wide range of organofluorine compounds. cas.cnrsc.org It is typically generated in situ from stable sources like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or sodium chlorodifluoroacetate (ClCF2CO2Na). rsc.orgresearchgate.net
In its singlet ground state, difluorocarbene is a moderately electrophilic species. cas.cn The formation of the spiroketone likely proceeds via the reaction of difluorocarbene with a suitable precursor, such as an enol ether or enamine derived from a 4-substituted cyclohexanone. The carbene undergoes a [2+1] cycloaddition reaction with the double bond of the enol ether, followed by ring-opening and subsequent intramolecular cyclization to yield the spiroketal framework. Alternatively, difluorocarbene can react with carbonyl compounds and other functional groups to form various fluorinated heterocycles. rsc.orgrsc.org
Zwitterionic Intermediates: In certain cycloaddition reactions, particularly those involving polar components, the mechanism may proceed through a stepwise pathway involving zwitterionic intermediates rather than a concerted one. mdpi.com The formation of a zwitterion is influenced by factors such as the polarity of the reactants and solvent, as well as the presence of substituents that can stabilize ionic centers. mdpi.comnih.gov For the synthesis of this compound, a zwitterionic intermediate could plausibly be formed from the nucleophilic attack of an enamine precursor on the electrophilic difluorocarbene. However, it is also common for such reactions, even when polar, to proceed through a one-step mechanism, and definitive proof of a zwitterionic intermediate requires extensive experimental and computational investigation. nih.govnih.gov In some cases, DFT calculations have shown that pathways involving zwitterionic intermediates are kinetically or thermodynamically unfavorable compared to concerted routes. mdpi.com
Understanding the feasibility and outcome of a chemical reaction requires an analysis of its energetic landscape. A reaction coordinate diagram maps the energy of the system as it progresses from reactants to products, passing through high-energy transition states and lower-energy intermediates. libretexts.org
Hypothetical Reaction Energetics Profile This table illustrates a conceptual energy profile for a plausible two-step reaction pathway. Values are hypothetical and for illustrative purposes.
| Reaction Species | Description | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Precursor Molecule + Difluorocarbene Source | 0 |
| Transition State 1 (TS1) | Formation of difluorocyclopropane intermediate | +20 |
| Intermediate | Difluorocyclopropane adduct | +5 |
| Transition State 2 (TS2) | Intramolecular cyclization to form spiro-ring | +15 |
| Product | This compound | -10 (Exothermic) |
Understanding Conformational Dynamics and Inversion Barriers
The three-dimensional structure of spirocyclic compounds is not static. These molecules often exhibit significant conformational flexibility, including ring inversion, which can be studied to understand their stability and reactivity.
Research on the parent 1-oxaspiro[5.5]undecane system provides critical insight into the conformational behavior of its derivatives. cdnsciencepub.comcdnsciencepub.com Unlike the more rigid 1,7-dioxaspiro[5.5]undecane, which is locked into a single conformation, 1-oxaspiro[5.5]undecane exists as a mixture of two rapidly equilibrating conformers at room temperature. cdnsciencepub.comresearchgate.net This equilibrium involves the "flipping" of the cyclohexane rings between chair conformations.
The introduction of substituents, such as the gem-difluoro group at C9 and the ketone at C4, will influence the energetic balance of this equilibrium but not eliminate the inherent flexibility of the spiro[5.5]undecane skeleton. mdpi.com The stability of each conformer is dictated by a combination of steric interactions and more subtle stereoelectronic effects. The energy barrier to this ring inversion determines the rate of interconversion between conformers. In related chiral selenoxides, inversion barriers have been calculated to be substantial, ranging from 23 to 55 kcal/mol, indicating that their enantiomers are stable on a laboratory timescale. researchgate.net
The dynamic conformational behavior of this compound has a direct and observable impact on its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comnih.gov For flexible systems like 1-oxaspiro[5.5]undecane, variable-temperature NMR studies are exceptionally revealing. cdnsciencepub.com
At room temperature, the rapid interconversion between conformers leads to the observation of time-averaged signals in the ¹³C NMR spectrum. cdnsciencepub.com However, as the temperature is lowered, the rate of this ring inversion slows down. Below a certain temperature (the coalescence temperature), the interchange becomes slow on the NMR timescale, and the distinct signals for each individual conformer can be resolved. cdnsciencepub.com For the parent 1-oxaspiro[5.5]undecane, separate signals for its major and minor conformers are clearly visible at 148 K. cdnsciencepub.com This phenomenon allows for the direct measurement of the conformer populations and the calculation of the free energy difference between them.
Anomeric Effects in 1-Oxaspiro[5.5]undecane Systems
The conformational preferences in heterocyclic systems are often governed by stereoelectronic effects that go beyond simple steric considerations. The anomeric effect is a primary example, describing the thermodynamic preference for an axial, rather than the sterically favored equatorial, orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a ring. wikipedia.org
In the 1-oxaspiro[5.5]undecane framework, both endo- and exo-anomeric effects play a crucial role in determining conformational stability. cdnsciencepub.comcdnsciencepub.comresearchgate.net The endo-anomeric effect involves the interaction of a lone pair on one of the ring oxygens with the antibonding orbital (σ*) of a C-O bond within the other ring. A stabilizing anomeric effect, estimated to be around -1.4 kcal/mol for a C-O-C-O-C system, occurs when the interacting orbitals have an anti-periplanar (180°) arrangement. cdnsciencepub.com
Summary of Conformational Influences in Spiro[5.5]undecane Systems Data adapted from studies on 1-oxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane systems. cdnsciencepub.comresearchgate.net
| System | Key Conformational Feature | Dominant Stabilizing Effect | Spectroscopic Observation (NMR) |
|---|---|---|---|
| 1-Oxaspiro[5.5]undecane | Flexible; exists as an equilibrating mixture of conformers. cdnsciencepub.com | Balance between steric interactions and a single anomeric effect. | Averaged signals at room temp; distinct conformer signals at low temp. cdnsciencepub.com |
| 1,7-Dioxaspiro[5.5]undecane | Conformationally rigid; exists in a single conformation. cdnsciencepub.comresearchgate.net | Two stabilizing anomeric effects (endo- and exo-). cdnsciencepub.com | Sharp, unchanging signals across a wide temperature range. cdnsciencepub.com |
Quantification of Endo and Exo Anomeric Effects
The anomeric effect, a fundamental stereoelectronic phenomenon in heterocyclic chemistry, describes the preference of an electronegative substituent at the anomeric carbon (C5 in this system) to occupy the axial position, contrary to what would be expected from steric considerations alone. wikipedia.org In spiroketals such as this compound, both endo- and exo-anomeric effects are operative. The endo-anomeric effect involves the delocalization of an oxygen lone pair into the antibonding orbital of the adjacent C-O bond within the same ring, while the exo-anomeric effect involves the lone pair of one ring's oxygen interacting with the C-O bond of the other ring.
While direct experimental quantification of the anomeric effects in this compound is not extensively documented in the available literature, computational studies on analogous systems, such as 1,7-dioxaspiro[5.5]undecane, provide valuable insights. e-tarjome.com For 1,7-dioxaspiro[5.5]undecane, the conformation where both oxygens can exert a stabilizing anomeric effect (conformation A) is significantly more stable than conformations where only one (conformation B) or no (conformation C) anomeric interactions are ideally geometrically aligned. e-tarjome.com
The presence of the highly electronegative fluorine atoms at C9 is anticipated to modulate these anomeric interactions. The strong electron-withdrawing nature of the CF₂ group can influence the energy levels of the molecular orbitals involved in the anomeric effect. This can potentially alter the magnitude of both the endo- and exo-anomeric effects, though the precise quantitative impact requires specific computational or experimental investigation on the target molecule.
Below is a table of calculated Gibbs free energy differences for the conformations of the related compound 1,7-dioxaspiro[5.5]undecane, which illustrates the energetic scale of anomeric stabilizations in a similar spiroketal system. e-tarjome.com
| Conformation Comparison | Gibbs Free Energy Difference (kcal/mol) |
| G(C) - G(A) | 8.17 |
| G(B) - G(A) | 3.74 |
This table is based on data for 1,7-dioxaspiro[5.5]undecane and serves as an illustrative example of the energetic magnitude of anomeric effects in a related spiroketal system. e-tarjome.com
Influence on Conformational Preferences
The conformational equilibrium of the 1-oxaspiro[5.5]undecan-4-one ring system is significantly influenced by the gem-difluoro substitution at the C9 position. The introduction of a CF₂ group can exert a notable Thorpe-Ingold effect, where the gem-dialkyl or, in this case, gem-dihalo substitution can decrease the internal bond angle, thereby influencing the conformational preferences of the ring to relieve steric strain. rsc.org This can lead to a more puckered conformation of the cyclohexane ring.
Furthermore, the presence of fluorine atoms can introduce additional stabilizing or destabilizing interactions, such as electrostatic interactions between the electron-rich fluorine atoms and other parts of the molecule. These interactions, in concert with the anomeric effects, will dictate the dominant conformation of this compound in solution and in the solid state. The interplay of these stereoelectronic and steric factors makes the conformational analysis of this molecule a complex but crucial aspect of understanding its chemical behavior.
Advanced Spectroscopic and Structural Characterization of 9,9 Difluoro 1 Oxaspiro 5.5 Undecan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic compounds in solution. For 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all atoms and for understanding its three-dimensional structure.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide the fundamental framework for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets for the twelve non-equivalent methylene (B1212753) protons. The protons on the carbon atoms alpha to the carbonyl group (C3 and C5) and the ether oxygen (C2) would appear at the most downfield positions due to the deshielding effects of these heteroatoms. Protons on the difluorinated ring, particularly those at C8 and C10, will exhibit complex splitting patterns due to geminal and vicinal coupling with both protons and fluorine atoms. The proximity of the electronegative fluorine atoms would likely shift these proton signals downfield compared to a non-fluorinated cyclohexane (B81311) ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon (C4) will be the most downfield signal, typically in the range of 200-210 ppm. chemicalbook.combmrb.io The spiro carbon (C6) would appear as a quaternary signal, and its chemical shift would be influenced by the attached oxygen and the difluorinated ring. The carbon bearing the two fluorine atoms (C9) will appear as a triplet due to one-bond C-F coupling (¹JCF), a characteristic feature for gem-difluoroalkanes. The carbons adjacent to the carbonyl (C3, C5) and the ether oxygen (C2) will also be shifted downfield. The chemical shifts of carbons in the difluorinated ring will be affected by the fluorine atoms through one, two, and three-bond C-F couplings. organicchemistrydata.orgoregonstate.educompoundchem.comwisc.edu
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a crucial tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. spectralservice.debiophysics.org For this compound, a single signal is expected for the two chemically equivalent fluorine atoms. This signal would likely be a complex multiplet due to coupling with the neighboring protons on C8 and C10. The chemical shift of this signal would be characteristic of a gem-difluoro group on a cyclohexane ring.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Multiplicity and Coupling Notes |
| C2 | ~3.5 - 4.0 | ~60 - 70 | - | Multiplet |
| C3 | ~2.5 - 2.8 | ~40 - 50 | - | Multiplet |
| C4 | - | ~200 - 210 | - | Carbonyl, singlet |
| C5 | ~2.2 - 2.5 | ~35 - 45 | - | Multiplet |
| C6 | - | ~80 - 90 | - | Spiro, singlet |
| C7 | ~1.5 - 1.8 | ~30 - 40 | - | Multiplet |
| C8 | ~1.8 - 2.2 | ~30 - 40 | - | Multiplet, complex due to F-coupling |
| C9 | - | ~110 - 125 | - | Triplet (¹JCF) |
| C10 | ~1.8 - 2.2 | ~30 - 40 | - | Multiplet, complex due to F-coupling |
| C11 | ~1.5 - 1.8 | ~20 - 30 | - | Multiplet |
| F9 | - | - | ~ -90 to -110 | Multiplet |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within the molecule. bas.bgyoutube.comscribd.comprinceton.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the connectivity within the two rings of the spiro system. For example, the protons on C2 would show correlations to the protons on C3, which in turn would show correlations to the protons on C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH₂ group in the molecule would give rise to a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the entire molecular framework. For instance, correlations from the protons on C5 and C7 to the spiro carbon (C6) would confirm its position. Similarly, correlations from the protons on C8 and C10 to the fluorinated carbon (C9) would be expected.
Variable Temperature NMR for Conformational Analysis and Dynamics
The spiro[5.5]undecane system is known to exist in specific conformations. cdnsciencepub.comresearchgate.netrsc.org The two six-membered rings in this compound can undergo ring inversion, a dynamic process that can be studied using variable temperature (VT) NMR. At room temperature, if the rate of conformational exchange is fast on the NMR timescale, averaged signals will be observed. By lowering the temperature, it may be possible to slow down this process sufficiently to "freeze out" individual conformers. researchgate.net This would result in the decoalescence of the averaged signals into separate sets of signals for each conformer, allowing for their individual characterization and the determination of the thermodynamic parameters of the conformational equilibrium. For instance, the single peak for the axial and equatorial protons of a given methylene group at room temperature might split into two distinct signals at low temperature. youtube.com
Stereochemical Discrimination through Diastereotopicity
The presence of the spiro center, a chiral center in this molecule, renders the geminal protons of the methylene groups (CH₂) diastereotopic. masterorganicchemistry.commasterorganicchemistry.combohrium.com This means that even in an achiral solvent, the two protons of a CH₂ group are chemically non-equivalent and are expected to have different chemical shifts and different couplings to neighboring protons. This diastereotopicity would be particularly evident for the protons on the carbons adjacent to the spiro center (C5 and C7) and would result in more complex splitting patterns (AB quartets or higher-order multiplets) than would be expected for a simple acyclic or achiral cyclic system. The geminal difluoro group at C9 is prochiral, and the two fluorine atoms are chemically equivalent in an achiral environment. rsc.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a newly synthesized compound. nih.govnih.govpnnl.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the elemental composition of the molecular ion. For this compound (C₁₀H₁₂F₂O₂), the expected exact mass can be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, through the loss of small molecules like CO or fragments of the cyclohexane rings. The presence of fluorine can sometimes be inferred from characteristic fragmentation patterns. acs.org
Advanced Ionization Techniques (e.g., FAB, MALDI, ESI) for Molecular Weight Confirmation
There is currently no specific published data detailing the use of advanced ionization mass spectrometry techniques such as Fast Atom Bombardment (FAB), Matrix-Assisted Laser Desorption/Ionization (MALDI), or Electrospray Ionization (ESI) for the molecular weight confirmation of this compound.
In principle, soft ionization techniques like ESI are well-suited for determining the molecular weight of polar, thermally labile molecules. For related, non-fluorinated spiro compounds such as 1-oxaspiro[5.5]undecan-4-one, predicted mass spectrometry data is available. For instance, the predicted m/z for the [M+H]⁺ adduct is 169.12232. However, experimental data for the difluorinated analogue remains elusive.
X-ray Crystallography
The definitive three-dimensional structure of a molecule in the solid state is determined by single-crystal X-ray crystallography. This technique provides unequivocal evidence of connectivity, conformation, and absolute configuration.
Determination of Absolute Configuration
No X-ray crystallographic studies have been reported for this compound. Consequently, the absolute configuration of its enantiomers has not been experimentally determined by this method. For other complex spirocyclic molecules, X-ray diffraction has been successfully employed to elucidate their stereochemistry.
Solid-State Molecular Structure and Conformational Insights
Due to the absence of X-ray crystallographic data, the solid-state molecular structure and specific conformational insights for this compound are not known. Analysis of related spiroketal structures often reveals specific chair or boat conformations of the constituent rings, but these cannot be reliably extrapolated to the difluorinated target compound without experimental verification.
Chromatographic Methods for Purity and Enantiomeric Excess
Chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and determining the enantiomeric excess of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Specific chiral HPLC methods for the separation of the enantiomers of this compound have not been described in the scientific literature. The development of such a method would typically involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. While studies on the chiral separation of other fluorinated compounds exist, these methodologies are not directly transferable. The determination of enantiomeric excess is a critical step in asymmetric synthesis and for the characterization of chiral molecules. nih.govrug.nleurekalert.org
Computational Chemistry and Theoretical Studies on 9,9 Difluoro 1 Oxaspiro 5.5 Undecan 4 One
Quantum Chemical Calculations of Molecular Geometry and Conformational Energetics
The conformational landscape of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is intricate, with the interplay of the spirocyclic system, the ketone functionality, and the gem-difluoro group governing its preferred three-dimensional structure. Quantum chemical calculations are essential in navigating this landscape.
The cyclohexane (B81311) ring of the spiro-system can, in principle, adopt several chair and boat conformations. However, the presence of the bulky spiro-linkage and the gem-difluoro group significantly influences the relative energies of these conformers. Theoretical calculations, likely employing Density Functional Theory (DFT) methods, would be used to predict the most stable conformations.
By analogy with studies on similar 1,3-difluorinated systems, it is expected that the chair conformation of the cyclohexane ring would be favored. nih.gov The relative orientation of the C-F bonds with respect to the rest of the ring will be a key determinant of stability. The possible chair conformations would be analyzed to determine the most energetically favorable arrangement, considering steric and electronic effects. The interconversion barriers between different conformations, such as the chair-flip, can also be calculated, providing insight into the molecule's dynamic behavior.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Predicted Relative Energy (kcal/mol) | Key Interactions |
| Chair (Axial C-F) | 0.0 (Reference) | Gauche interactions, anomeric effect |
| Chair (Equatorial C-F) | > 2.0 | Steric hindrance, altered stereoelectronic effects |
| Twist-Boat | > 5.0 | High torsional strain |
Note: The values in this table are hypothetical and based on general principles of conformational analysis of similar structures. Actual values would require specific computational studies.
The spirocyclic core of this compound is a spiroketal-like moiety, making it a prime candidate for the influence of the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent on a cyclohexane ring to prefer an axial orientation over a sterically less hindered equatorial one. In this molecule, the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of the C-C and C-F bonds are of particular interest.
The presence of the two fluorine atoms is expected to significantly modulate the anomeric effect. Fluorine is a highly electronegative atom, and its presence can induce so-called "pseudo-anomeric effects." researchgate.net Theoretical analysis using Natural Bond Orbital (NBO) calculations can quantify these interactions by examining the delocalization of electron density from the oxygen lone pairs to the relevant antibonding orbitals. The introduction of the CF2 group can re-establish or enhance certain stereoelectronic interactions that would be absent in the non-fluorinated analogue. researchgate.net
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, understanding its formation is key to its synthesis.
The synthesis of this compound would likely involve a difluorination step and a cyclization step. Computational modeling can map out the entire reaction pathway for these transformations. By locating the transition state structures, which are the energy maxima along the reaction coordinate, chemists can gain a deep understanding of the reaction mechanism. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often employed to find these crucial structures.
Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) are located, a detailed energy profile for the reaction can be constructed. This profile provides the activation energies for each step, allowing for the prediction of reaction rates and the identification of the rate-determining step. For the formation of this compound, separate energy profiles for the difluorination of a precursor ketone and the subsequent acid-catalyzed spirocyclization would be calculated.
Table 2: Hypothetical Calculated Activation Energies for the Formation of this compound
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Difluorination | DFT (B3LYP/6-31G) | 20-30 |
| Spirocyclization | DFT (B3LYP/6-31G) | 15-25 |
Note: These are representative values and the actual activation energies would depend on the specific reagents and reaction conditions modeled.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a wealth of information about the distribution of electrons and the regions of a molecule that are most likely to engage in chemical reactions.
For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be highly informative. The HOMO indicates regions of the molecule that are electron-rich and prone to attack by electrophiles, while the LUMO highlights electron-deficient areas susceptible to nucleophilic attack.
Furthermore, the calculation of an electrostatic potential (ESP) map would provide a visual representation of the charge distribution. The ESP map would likely show negative potential (red) around the oxygen atoms of the ether and ketone groups, as well as the fluorine atoms, indicating their nucleophilic character. Positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms, highlighting their electrophilic nature. These reactivity descriptors are crucial for predicting how the molecule will interact with other reagents.
Applications of 9,9 Difluoro 1 Oxaspiro 5.5 Undecan 4 One As a Synthetic Intermediate and Building Block
Utility in the Synthesis of Complex Fluorinated Organic Molecules
The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. core.ac.ukresearchgate.net The compound 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one serves as an excellent starting point for creating more elaborate fluorinated structures. The presence of the gem-difluoro group is particularly notable; this motif is known to act as a bioisostere for carbonyl groups or other functionalities and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
The ketone functionality within the 1-oxaspiro[5.5]undecane framework is a key site for synthetic elaboration. It allows for a wide range of chemical transformations to build molecular complexity, while carrying the difluorinated spirocyclic core into the final product. Research on related fluorinated heterocycles has demonstrated that such building blocks are instrumental in constructing novel bioactive compounds. For instance, fluorinated isoxazoles and isoxazolines have been synthesized from diketone substrates using electrophilic fluorinating agents like Selectfluor™, showcasing methods to create fluorinated heterocyclic systems. researchgate.net Similarly, the synthesis of fluorinated phenanthroline diamides highlights the utility of fluorinated precursors in creating complex ligands. nih.gov The application of this compound follows a similar logic, where its core structure is incorporated into larger molecules to impart the beneficial properties of fluorine.
| Potential Transformation | Reagent/Condition | Resulting Structure Type |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Fluorinated Spirocyclic Amines |
| Wittig Reaction | Phosphonium Ylide | Fluorinated Spirocycles with Exocyclic Double Bond |
| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | Fluorinated Spirocycles with α,β-Unsaturated Carbonyl |
| Grignard/Organolithium Addition | R-MgBr / R-Li | Fluorinated Spirocyclic Tertiary Alcohols |
This table illustrates potential synthetic transformations of the ketone in this compound to generate more complex fluorinated molecules.
Construction of Novel Spirocyclic and Heterocyclic Scaffolds
Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in drug discovery because they increase the three-dimensional character of a molecule, often leading to improved target selectivity and better physicochemical properties. diva-portal.orgnih.gov this compound is an ideal scaffold for generating novel spirocyclic and heterocyclic architectures.
The existing spiro[5.5]undecane core can be modified or used as an anchor to build additional ring systems. For example, the ketone can be transformed into a diol, which can then be cyclized to form another ring. Alternatively, reactions at the ketone can initiate cascade sequences to construct fused or bridged systems. Research on analogous aza-spirocycle systems, such as 1-oxa-4,9-diazaspiro[5.5]undecanes and 3,9-diazaspiro[5.5]undecanes, has shown these scaffolds to be "privileged," meaning they are capable of binding to multiple biological targets with high affinity. researchgate.netsoton.ac.uk These studies have demonstrated the synthesis of complex derivatives for applications as opioid receptor agonists, σ1 receptor antagonists, and GABA-A receptor antagonists. researchgate.netsoton.ac.uk
The synthesis of these related scaffolds provides a roadmap for the potential transformations of this compound. The ketone can be converted into an amino group, which can then be used in cyclization reactions to form new heterocyclic rings, such as pyrazoles or triazoles, fused or appended to the spirocyclic core. nih.govuzh.ch
Role in the Development of Chiral Building Blocks
Chirality is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic. nih.govchiralpedia.com Asymmetric synthesis, which selectively produces one enantiomer, is therefore a cornerstone of modern drug development. nih.govchiralpedia.com The spirocyclic center of this compound is a stereocenter, meaning the molecule is chiral.
As a racemic mixture, its primary utility is in initial screening and as a precursor for achiral modifications. However, its true potential as a building block is realized when it is resolved into its individual enantiomers. These enantiomerically pure forms are invaluable chiral building blocks for the synthesis of stereochemically defined drug candidates.
| Method for Obtaining Enantiopure Compound | Description |
| Chiral Chromatography | The racemic mixture of this compound or a derivative can be separated on a chiral stationary phase (e.g., via HPLC) to isolate the individual enantiomers. |
| Diastereomeric Resolution | Reaction of the racemic ketone with a chiral auxiliary to form a mixture of diastereomers, which can be separated by standard techniques like crystallization or chromatography, followed by removal of the auxiliary. |
| Asymmetric Synthesis | Development of a synthetic route that creates the spirocyclic core in an enantioselective manner, for example, through a catalytic asymmetric cyclization reaction. This is often the most efficient method for large-scale production. nih.gov |
This table outlines common strategies for accessing enantiomerically pure forms of chiral compounds like this compound.
The development of chiral drugs based on related spirocyclic scaffolds, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, underscores the importance of obtaining single-enantiomer compounds for optimizing pharmacological activity and safety. researchgate.net
Designing Molecules with Specific Conformational Constraints
A key advantage of using rigid building blocks like this compound in drug design is the ability to control the three-dimensional shape of the final molecule. The spirocyclic nature of the scaffold already imparts significant rigidity compared to a flexible, open-chain molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. nih.gov
The gem-difluoro group at the C9 position plays a crucial role in dictating the molecule's preferred conformation. The strong dipole moments of the C-F bonds and the steric bulk of the fluorine atoms significantly influence the conformational equilibrium of the six-membered ring they reside on. nih.govdiva-portal.orgrsc.org Studies on other gem-difluorinated cyclic systems have shown that this substitution can lock the ring into a specific chair or twist-boat conformation. nih.gov It can also influence the conformation of adjacent rings or macrocycles, for instance, by promoting a cis-amide conformation in a macrocycle where a non-fluorinated analog prefers a trans-amide. nih.govrsc.org This ability to enforce a specific, and sometimes non-obvious, conformation is a powerful tool for medicinal chemists to fine-tune the shape of a molecule to fit a specific protein binding site. nih.govrsc.org The conformational anchoring provided by the difluoro-spirocyclic core makes this compound a highly valuable scaffold for designing molecules with specific and predictable three-dimensional structures.
Conclusion and Future Research Directions
Summary of Key Advances in the Chemistry of 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one
While dedicated research on this compound is not extensively documented in the public domain, significant advances in the synthesis of both spiroketals and gem-difluorinated compounds provide a strong foundation for understanding its chemistry. The primary advance lies in the conceptualization of its synthesis, which would logically proceed through two key transformations: the formation of the spiroketal core and the introduction of the gem-difluoro group.
The synthesis of the non-fluorinated precursor, 1-oxaspiro[5.5]undecan-4-one, can be achieved through various established methods for spiroketal synthesis. benthamscience.comrsc.org Subsequently, the gem-difluoro moiety can be installed at the C9 position. A common and effective method for such a transformation is the deoxofluorination of a corresponding ketone precursor, 1-oxaspiro[5.5]undecane-4,9-dione, using a fluorinating agent.
Several reagents are available for the conversion of ketones to gem-difluorides, with varying reaction conditions and substrate compatibility. rsc.org Diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this purpose. rsc.org Another powerful tool is the use of electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF4) on cyclic ketones, which can lead to mono- and difluorinated products depending on the reaction conditions and the substrate's reactivity. sapub.orgresearchgate.net
The table below summarizes some common fluorinating agents that could be employed for the synthesis of this compound from its corresponding dione (B5365651) precursor.
| Fluorinating Agent | Abbreviation | Typical Reaction Conditions | Reference |
| Diethylaminosulfur trifluoride | DAST | 0 °C to reflux | rsc.org |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Milder than DAST, often higher yields | |
| (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane) bis(tetrafluoroborate) | Selectfluor® | Room temperature to reflux in acetonitrile | sapub.orgresearchgate.net |
The presence of the gem-difluoro group at the spirocyclic junction is expected to significantly influence the molecule's conformational preferences and electronic properties compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms can affect the reactivity of the neighboring carbonyl group and the stability of the spiroketal moiety.
Emerging Synthetic Strategies for Fluorinated Spiroketones
The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies. Several emerging strategies hold great promise for the synthesis of complex molecules like this compound.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of spiroketones has been successfully adapted to flow processes, leading to reduced reaction times and improved yields. rsc.org A telescoped flow process, combining multiple reaction steps without isolating intermediates, could be envisioned for the synthesis of the target molecule, starting from simpler precursors.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. rsc.org The application of microwave energy in the synthesis of spiro heterocycles has been shown to significantly reduce reaction times and improve product yields. rsc.org This could be particularly beneficial for the spiroketalization step or the fluorination reaction.
Photoredox Catalysis: In recent years, photoredox catalysis has revolutionized the way certain chemical bonds are formed. This methodology allows for the generation of radical intermediates under mild conditions, enabling novel transformations. For instance, a photoredox-promoted radical/polar crossover reaction has been developed for the synthesis of gem-difluoroalkenes, which could serve as precursors to gem-difluoroketones. chemistryviews.org
The following table summarizes these emerging synthetic strategies and their potential applicability to the synthesis of fluorinated spiroketones.
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Improved safety, scalability, and efficiency. | Telescoped synthesis of the spiroketal backbone and subsequent fluorination. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. | Acceleration of the spiroketalization or fluorination steps. rsc.org |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Alternative routes to introduce the gem-difluoro moiety. chemistryviews.org |
Unexplored Reactivity and Transformation Pathways
The unique structural and electronic features of this compound suggest a rich and largely unexplored reactive landscape. The interplay between the spiroketal, the ketone, and the gem-difluoro group could lead to novel chemical transformations.
Ring-Opening Reactions: gem-Difluorocyclopropyl ketones are known to undergo ring-opening reactions when promoted by acids. nih.gov It is conceivable that under specific acidic conditions, the cyclohexyl ring of this compound could undergo a similar ring-opening, potentially leading to the formation of functionalized fluorinated macrocycles or other complex structures.
Reactions at the Carbonyl Group: The ketone at the C4 position provides a handle for a wide range of chemical modifications. Standard carbonyl chemistry, such as reductions, oxidations (e.g., Baeyer-Villiger oxidation to form a lactone), and additions of various nucleophiles, could be explored. The electronic influence of the distant gem-difluoro group on the reactivity of this carbonyl is an area ripe for investigation.
Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then participate in various alkylation, aldol (B89426), and other condensation reactions. The regioselectivity of these reactions and the influence of the spiroketal and gem-difluoro moieties on the enolate's stability and reactivity are yet to be determined.
Biocatalytic Transformations: Enzymes offer a powerful tool for selective chemical transformations under mild conditions. For instance, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones. whiterose.ac.uk It would be intriguing to investigate if enzymes could selectively act on the gem-difluoro group or the ketone of this compound.
Future Directions in Advanced Characterization and Computational Modeling
To fully understand the structure, properties, and reactivity of this compound, a combination of advanced analytical techniques and computational modeling will be indispensable.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential, 19F NMR spectroscopy will be particularly crucial for the characterization of this molecule. rsc.org The chemical shift of the fluorine atoms and their coupling constants with neighboring nuclei can provide valuable information about the electronic environment and conformation of the molecule. rsc.org Advanced two-dimensional NMR techniques, such as 1H-19F HETCOR and 13C-19F HMBC, can be used to unambiguously assign all the signals and determine the through-bond and through-space connectivities. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, conformational landscape, and reaction mechanisms. mdpi.comresearchgate.net Computational studies can be used to:
Predict the most stable conformers of the molecule.
Calculate NMR chemical shifts to aid in spectral interpretation. mdpi.com
Model the transition states of potential reactions to understand their feasibility and selectivity.
Evaluate properties such as dipole moment, lipophilicity, and electrostatic potential, which are crucial for understanding its potential biological activity.
By combining these advanced characterization techniques with modern synthetic methods and theoretical studies, the chemistry of this compound can be thoroughly explored, paving the way for its potential applications in various scientific fields.
Q & A
Q. What are the standard synthetic protocols for 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one, and how can purity be optimized?
The synthesis of spirocyclic compounds like this compound typically involves alkylation or cyclization reactions. For example, alkylation of cyclic ketones with fluorinated reagents under mild conditions can yield spiro structures (e.g., piperidin-4-one alkylation in ). Purification methods such as recrystallization or column chromatography are critical for achieving >95% purity . Optimization of reaction time, temperature, and stoichiometry (e.g., 38% yield in spiroketal synthesis via controlled cyclization in ) can improve yields.
Q. What analytical techniques are recommended for structural elucidation of this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the spirocyclic framework and fluorine substituents (e.g., spiro[5.5] systems in ).
- GC-MS : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the spirocyclic structure influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The spirocyclic framework imposes steric constraints, directing reactivity to specific sites. For instance, the electron-withdrawing effect of the 9,9-difluoro groups may deactivate the carbonyl group toward nucleophilic attack, favoring reactions at the oxygen or adjacent carbons. Comparative studies with non-fluorinated analogs (e.g., 1-oxaspiro[5.5]undecan-4-one derivatives in ) can clarify these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in fluorinated spirocyclic derivatives?
Stereoselectivity in spiro compounds is influenced by catalysts and solvent polarity. For example, chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation in ) can enhance diastereomeric ratios (dr). In a study on spiroketals, adjusting solvent polarity improved dr from 52/48 to 57/43 . Computational modeling (e.g., DFT) may predict favorable transition states for fluorinated intermediates.
Q. What strategies resolve contradictions in spectral data for fluorinated spiro compounds?
Discrepancies in NMR or MS data often arise from dynamic ring conformations or fluorine’s quadrupolar effects. Strategies include:
Q. How do the 9,9-difluoro groups modulate biological activity compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances metabolic stability and binding affinity. For example, fluorinated spiro compounds show improved inhibition of enzymes like soluble epoxide hydrolase (sEH) compared to non-fluorinated analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives in ). Surface plasmon resonance (SPR) assays can quantify binding kinetics .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Large-scale production requires robust catalytic systems and continuous-flow reactors to minimize racemization. For instance, chiral phase-transfer catalysts in alkylation reactions () can maintain >90% enantiomeric excess (ee). Process analytical technology (PAT) monitors purity in real time .
Methodological Considerations
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., fluorine substitution) with reactivity or bioactivity .
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., ) to address discrepancies in synthetic or analytical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
